REACTION_CXSMILES
|
[Si](O[C@@H]([C@H:11]1[C:44](=O)[N:13]2[C:14]([C:33](OCOC(=O)C(C)(C)C)=O)=[C:15](OP(C3C=CC=CC=3)(C3C=CC=CC=3)=O)[C@H:16](C)[C@@H:12]12)C)(C(C)(C)C)(C)C.S[C@@H:47]1CNC(=S)C1>C(#N)C>[CH:44]([N:13]([CH2:12][CH3:16])[CH:14]([CH3:15])[CH3:33])([CH3:11])[CH3:47]
|
Name
|
pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-tert-butyldimethylsilyloxyethyl]-2-diphenylphosphoryloxy-1-methylcarbapen-2-em-3-carboxylate
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[C@H](C)[C@@H]1[C@H]2N(C(=C([C@@H]2C)OP(=O)(C2=CC=CC=C2)C2=CC=CC=C2)C(=O)OCOC(C(C)(C)C)=O)C1=O
|
Name
|
(4S)-4-mercaptopyrrolidin-2-thione
|
Quantity
|
4.3 mg
|
Type
|
reactant
|
Smiles
|
S[C@H]1CC(NC1)=S
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 mg | |
YIELD: CALCULATEDPERCENTYIELD | 104% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |